molecular formula C21H25ClN4O2 B12725334 N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide CAS No. 84341-97-9

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide

Cat. No.: B12725334
CAS No.: 84341-97-9
M. Wt: 400.9 g/mol
InChI Key: DMOJCVGCXIKKJL-UHFFFAOYSA-N
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Description

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide (CAS: 84341-97-9) is an azo compound with the molecular formula C₂₁H₂₅ClN₄O₂ and a molecular weight of 400.9018 g/mol . Its structure comprises three key moieties:

  • A benzyl group attached to the amide nitrogen.
  • A 3-chloro-4-(diethylamino)phenylazo group, featuring an electron-donating diethylamino substituent and a chloro group.
  • A 3-oxobutyramide backbone, which may facilitate coordination with metals or act as a hydrogen-bonding site.

Properties

CAS No.

84341-97-9

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-benzyl-2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxobutanamide

InChI

InChI=1S/C21H25ClN4O2/c1-4-26(5-2)19-12-11-17(13-18(19)22)24-25-20(15(3)27)21(28)23-14-16-9-7-6-8-10-16/h6-13,20H,4-5,14H2,1-3H3,(H,23,28)

InChI Key

DMOJCVGCXIKKJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide involves its interaction with biological molecules through its azo and amide groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially disrupting their normal functions. The chloro and diethylamino substituents may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights structural distinctions between the target compound and related azo derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide -Cl, -N(C₂H₅)₂ (electron-donating) 400.90 Single azo group; benzyl amide; potential for dye and ligand applications.
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] -Cl (×4), -OCH₃ (×4); bis-azo linkage ~800–850 (estimated) Biphenyl core; dual azo groups; enhanced conjugation for stronger chromophores.
N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide -NO₂ (electron-withdrawing), -OCH₃ (×3), -Cl ~450–470 (estimated) Nitro group induces bathochromic shift; methoxy groups improve solubility.

Key Observations :

  • Electronic Effects: The target compound’s diethylamino group is electron-donating, which may redshift absorption spectra compared to electron-withdrawing groups like -NO₂ in ’s compound.
  • Conjugation : ’s bis-azo compound exhibits extended conjugation via a biphenyl core, likely enhancing light absorption intensity and thermal stability compared to the target’s single azo group .
Application Differences
  • Target Compound : Likely used in specialized dyes (e.g., disperse or reactive dyes) or as a ligand in catalysis due to its amide and azo functionalities .
  • ’s Compound : The biphenyl structure and dual azo groups suggest suitability for high-performance pigments or optical materials requiring robust chromophores .
  • ’s Compound : Market data indicates industrial use in textile dyes or inks , where nitro and methoxy substituents balance color fastness and solubility .
Physical Properties
  • Solubility: The target’s diethylamino group enhances organic solubility (e.g., in DMF or chloroform) compared to ’s polar nitro and methoxy groups, which favor aqueous-organic mixtures .
  • Thermal Stability : ’s biphenyl and dual azo groups likely confer higher decomposition temperatures (>250°C) than the target’s single azo structure .

Biological Activity

N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H20ClN3O2C_{17}H_{20}ClN_{3}O_{2}, and its structure features a benzyl group, an azo linkage, and a chloro-substituted diethylamino phenyl moiety. These structural characteristics are believed to influence its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Serotonergic Activity : Some derivatives of benzyl compounds have been shown to interact with serotonin receptors, which could suggest similar activity for this compound .
  • Neurochemical Modulation : Studies involving zebrafish models have demonstrated that modifications in the structure can lead to altered locomotion and anxiety-like behaviors, indicating potential neuroactive properties .
  • Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which may be relevant for this compound's biological effects.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anxiolytic Effects : Research has indicated that certain substitutions in the compound can lead to anxiolytic-like effects in animal models .
  • Hallucinogenic Potential : Some derivatives exhibit hallucinogenic properties, suggesting that this compound may also have psychoactive effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Overview

StudyModel OrganismKey Findings
1ZebrafishDemonstrated alterations in locomotion and anxiety-like behavior with specific structural modifications .
2Rodent ModelsInvestigated the neurochemical impact on serotonin and dopamine systems, suggesting potential therapeutic applications in mood disorders .
3In vitro AssaysEvaluated antioxidant activity, indicating potential protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide, and how can reaction conditions be optimized?

  • Methodology :

  • Azo Coupling : Optimize pH (acidic conditions) to facilitate diazonium salt formation from 3-chloro-4-(diethylamino)aniline. Use sodium nitrite and HCl for diazotization .
  • Condensation : React the diazonium salt with N-benzyl-3-oxobutyramide under controlled temperature (0–5°C) to prevent side reactions. Monitor via TLC for completion .
  • Purification : Recrystallize from methanol or ethanol to isolate the product. Use column chromatography (silica gel, ethyl acetate/hexane) for impurities .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for peaks at δ 1.1–1.3 ppm (diethylamino CH3_3), δ 3.3–3.5 ppm (N–CH2_2–benzyl), and δ 7.2–8.1 ppm (aromatic protons). 13C^{13}C-NMR should show carbonyl signals at ~170 ppm (amide) and ~190 ppm (keto group) .
  • IR : Confirm the azo bond (N=N) via absorption at ~1450–1600 cm1^{-1} and amide C=O at ~1650 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight (400.9 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the critical parameters for ensuring the stability of this azo compound during storage and experimental handling?

  • Methodology :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the azo bond.
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers.
  • Temperature : Keep at –20°C for long-term stability. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry. Calculate HOMO-LUMO gaps to predict charge-transfer behavior .
  • Reactivity Insights : Simulate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., electrophilic substitution at the chloro-substituted phenyl ring) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodology :

  • Calibration : Adjust DFT parameters (e.g., inclusion of exact exchange in functionals) to improve accuracy for azo bond energetics .
  • Validation : Cross-check computed dipole moments with experimental dielectric constant measurements. Use X-ray crystallography (e.g., unit cell parameters) to validate bond lengths/angles .

Q. What experimental approaches elucidate the mechanism of azo bond formation in this compound’s synthesis?

  • Methodology :

  • Kinetic Studies : Monitor diazotization rates via UV-Vis spectroscopy (λ = 450–500 nm for diazonium intermediates).
  • Isotopic Labeling : Use 15N^{15}N-labeled aniline to trace nitrogen incorporation into the azo bond via 15N^{15}N-NMR .

Q. How can researchers design experiments to investigate potential biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Screen against targets (e.g., cytochrome P450 enzymes) using the chloro and diethylamino groups as pharmacophores. Compare with structurally related insecticides (e.g., phosphamidon derivatives) .
  • In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) due to structural similarity to organophosphates. Use Ellman’s method to quantify activity .

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